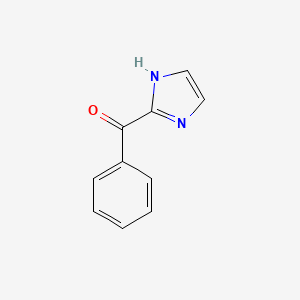

1H-Imidazol-2-yl(phenyl)methanone

Description

Contextualization within Heterocyclic Chemistry Research

1H-Imidazol-2-yl(phenyl)methanone, also known as 2-benzoyl-1H-imidazole, is a notable member of the heterocyclic compound family. This class of molecules is integral to numerous biological processes and pharmaceutical applications. The structure of this particular compound, featuring an imidazole (B134444) ring connected to a phenyl group through a ketone bridge, gives it distinct electronic and steric characteristics. These features make it a valuable scaffold in both medicinal chemistry and materials science.

Role of the Imidazole Scaffold in Synthetic and Medicinal Chemistry Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. benthamdirect.comnih.gov It is a crucial component of many biologically active molecules, both natural and synthetic, such as the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgdntb.gov.uamdpi.com The imidazole scaffold's ability to participate in various biological interactions like hydrogen bonding and coordination makes it a "privileged structure" in medicinal chemistry. benthamdirect.comnih.govmdpi.com

This versatile scaffold is a key building block for a wide array of therapeutic agents with properties including:

Anticancer biomedpharmajournal.orgdntb.gov.ua

Antimicrobial nih.govbiomedpharmajournal.orgdntb.gov.ua

Antifungal biomedpharmajournal.orgdntb.gov.ua

Anti-inflammatory nih.gov

Antiviral nih.gov

The development of new synthetic methodologies for imidazole derivatives is an active area of research. biomedpharmajournal.org Techniques such as microwave-assisted synthesis and multi-component condensation reactions are employed to create novel compounds with enhanced biological activities. biomedpharmajournal.org

Overview of Research Trajectories for this compound

Research on this compound and its derivatives has explored several promising avenues:

Anticancer Activity: Studies have investigated the potential of this compound and its analogs to inhibit tumor growth. nih.gov For instance, certain derivatives have shown cytotoxicity against breast, prostate, and brain cancer cell lines. nih.gov The mechanism of action may involve the induction of apoptosis in cancer cells. A palladium(II) complex derived from a related benzimidazole (B57391) ligand has demonstrated significant antitumor effects in animal models. rsc.org

Antimicrobial and Antifungal Properties: The compound has been examined for its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Research suggests that modifications to the imidazole ring can significantly enhance its antimicrobial potential.

Enzyme Inhibition: Its capacity to interact with and inhibit enzymes is another area of focus. Notably, its interactions with cytochrome P450 enzymes, which are vital for drug metabolism, have been a subject of investigation.

Synthetic Intermediate: The compound serves as a valuable precursor in the synthesis of other complex molecules, such as arylethanolimidazole derivatives. Various synthetic methods have been developed, including one-pot reactions and reductions, to create a library of related compounds for further study. researchgate.netrsc.orgnih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Appearance | Solid |

| CAS Number | 38353-02-5 |

Direct Synthesis Routes

Direct synthetic methods provide a straightforward approach to the formation of the this compound core. These routes often involve condensation reactions that build the imidazole ring from acyclic precursors.

Condensation Reactions of Aromatic Aldehydes and o-Phenylenediamine (B120857)

A versatile and cost-effective method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the condensation of an aromatic aldehyde with o-phenylenediamine. researchgate.netrsc.org This reaction can be directed to yield different products based on the chosen reaction conditions. rsc.org

The choice of solvent and additives plays a crucial role in determining the outcome of the reaction between an aromatic aldehyde and o-phenylenediamine. When the reaction is conducted in the presence of N,N-dimethylformamide (DMF) and sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is the major product. researchgate.netrsc.org In a typical procedure, a mixture of o-phenylenediamine, phenylacetaldehyde (B1677652), and elemental sulfur in DMF is heated, leading to the formation of the desired benzimidazole derivative. rsc.org

Conversely, if the reaction is carried out in 1,4-dioxane (B91453) in the absence of sulfur, the product is 2-phenylquinoxaline. rsc.orgrsc.org This highlights the critical role of the reaction environment in directing the cyclization pathway. The use of microwave irradiation in the presence of acetic acid has also been reported as an efficient, green method for the synthesis of related 2-aryl-1-(arylmethyl)-1H-benzimidazoles from o-phenylenediamine and aldehydes, offering advantages such as shorter reaction times and high yields. researchgate.net

Table 1: Influence of Reaction Conditions on Product Selectivity

| Reactants | Solvent/Additive | Product | Reference |

| o-Phenylenediamine, Phenylacetaldehyde | DMF/Sulfur | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | rsc.orgrsc.org |

| o-Phenylenediamine, Phenylacetaldehyde | 1,4-Dioxane | 2-Phenylquinoxaline | rsc.orgrsc.org |

| o-Phenylenediamine, Aromatic Aldehydes | Acetic Acid (Microwave) | 2-Aryl-1-(arylmethyl)-1H-benzimidazoles | researchgate.net |

In the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanones from o-phenylenediamines and phenylacetaldehyde in DMF, sulfur acts as a cyclization and oxidizing agent. researchgate.net The reaction is believed to proceed through the initial formation of 2-benzylbenzimidazole intermediates. researchgate.net Subsequently, sulfur facilitates the oxidation of the methylene (B1212753) bridge of the 2-benzylbenzimidazole to the corresponding ketone, yielding the final 2-aroyl-1H-benzimidazole product. researchgate.net This transformation demonstrates the utility of elemental sulfur in promoting key bond-forming and oxidation steps in the synthesis of benzimidazole derivatives.

Condensation of Imidazole with Benzoyl Chloride

Another direct approach to this compound involves the acylation of the imidazole ring. While the direct acylation of imidazole at the C2 position can be challenging, a general procedure for the synthesis of (imidazol-4-yl)(phenyl)methanone has been reported. chemicalbook.com This method involves dissolving imidazole in pyridine, followed by the addition of triethylamine. The mixture is then treated with benzoyl chloride, and after a period of stirring, the reaction is worked up to yield the product. chemicalbook.com A series of 2-aryl-4-benzoyl-imidazoles (ABI) has also been synthesized by coupling N-phenylsulfonyl protected 2-aryl-imidazoles with substituted benzoyl chlorides in the presence of tert-butyl lithium, followed by deprotection. nih.gov

Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

An innovative route to functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.govresearchgate.net This method provides access to novel 2-substituted 1H-imidazole derivatives. The process starts with 5-amino-1,2,3-triazoles, which can be synthesized through a dipolar azide-nitrile cycloaddition reaction. mdpi.comresearchgate.netnih.gov The key step is the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, which is followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions. mdpi.comnih.gov This synthetic strategy offers a modular approach to a variety of substituted imidazoles. nih.gov

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with potential applications. A variety of synthetic methods have been employed to introduce different substituents onto the imidazole and phenyl rings.

One common strategy involves the condensation of substituted o-phenylenediamines with aromatic aldehydes or their derivatives. connectjournals.comnih.gov For instance, a series of novel 1H-benzo[d]imidazole derivatives were synthesized by reacting substituted aldehydes with N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide. ijrpc.com Similarly, the reaction of benzil (B1666583) with substituted benzaldehydes in the presence of an ammonium (B1175870) source is a well-established method for preparing 2,4,5-trisubstituted imidazoles. researchgate.netnih.gov

Furthermore, C-2 aroyl substituted imidazolo methanol (B129727) derivatives have been synthesized and used as precursors for more complex heterocyclic systems. nih.gov These intermediates can be obtained by the reduction of the corresponding C-2 aroyl imidazole derivatives. nih.gov The synthesis of 1H-imidazol-1-yl substituted 8-phenylxanthine (B3062520) analogues has also been reported, demonstrating the versatility of the imidazole scaffold in creating diverse molecular architectures. nih.gov Microwave-mediated combinatorial chemistry has also been utilized for the efficient synthesis of imidazole derivatives. nih.gov

Mannich Reaction for Imidazole Derivatives

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that can be employed for the synthesis of various imidazole derivatives. researchgate.netnih.govplantarchives.orgdatapdf.com This one-pot, three-component condensation involves an active hydrogen-containing compound (in this case, the imidazole ring), formaldehyde (B43269), and a primary or secondary amine. plantarchives.orgdatapdf.com The reaction can lead to the formation of both N-substituted and C-substituted Mannich bases, depending on the reaction conditions. datapdf.com

In acidic media, only N-substituted imidazole Mannich bases are typically formed. Conversely, basic conditions can yield both N- and C-substituted products. datapdf.com The N-substitution process is reversible in a basic medium, whereas C-substitution is generally irreversible, leading to an accumulation of the C-substituted product over time. datapdf.com The reactivity of the imidazole ring in the Mannich reaction follows the order of 1-position > 4- and 5-positions > 2-position. datapdf.com

A study on the Mannich reaction with 2-methylimidazole, piperidine, and formaldehyde successfully isolated and characterized several products, including 2-methyl-1-(N-piperidinomethyl)imidazole and C-substituted derivatives like 2-methyl-4,5-bis(N-piperidinomethyl)imidazole. datapdf.com The synthesis of various Mannich base derivatives of imidazole has been explored for their potential pharmacological applications. researchgate.netnih.gov

Table 1: Examples of Mannich Bases of Imidazole Derivatives

| Imidazole Reactant | Amine | Product(s) | Reference |

| 2-Methylimidazole | Piperidine | 2-methyl-1-(N-piperidinomethyl)imidazole, 2-methyl-4,5-bis(N-piperidinomethyl)imidazole | datapdf.com |

| 2,4,5-Triphenylimidazole | Various Secondary Amines | Mannich Bases of 2,4,5-Triphenylimidazole | plantarchives.org |

| Imidazole | Benzylidene hydrazine (B178648), p-substituted benzaldehyde | Imidazole Mannich Base Derivatives | nih.gov |

Cyclization of α,β-Unsaturated Ketones with Hydrazine

The cyclization of α,β-unsaturated ketones with hydrazine or its derivatives is a common and effective method for the synthesis of pyrazolines, a class of five-membered dinitrogen heterocycles. koreascience.kr While this method is primarily used for pyrazoline synthesis, the underlying principles of cyclocondensation are relevant to the broader field of heterocyclic chemistry. The reaction typically proceeds in either an acidic or basic medium. koreascience.kr

A modified approach involves the 1,3-dipolar cycloaddition of α,β-unsaturated carbonyl compounds with arylhydrazones. In this method, the arylhydrazone is oxidized to a nitrile imine intermediate, which then undergoes cycloaddition with the α,β-unsaturated ketone to yield the pyrazoline derivative. koreascience.kr

Acylation of 2-phenyl-1H-imidazole

The acylation of the imidazole ring is a key transformation for introducing a carbonyl group. In the context of synthesizing this compound, the acylation of 2-phenyl-1H-imidazole would be a direct approach. The crystal structure of 2-phenyl-1H-imidazole has been reported, providing valuable information about its molecular geometry. nih.gov In the solid state, adjacent molecules are linked by N-H···N hydrogen bonds. nih.gov

Generation of Arylethanolimidazole Derivatives

The synthesis of arylethanolimidazole derivatives represents another pathway to access functionalized imidazoles. A study reported the one-pot, two-step synthesis of various C-2 aroyl imidazole derivatives. nih.gov These derivatives were then subjected to reduction with sodium borohydride (B1222165) under mild conditions to yield the corresponding (aryl)(1H-imidazol-2-yl)methanol derivatives. nih.gov For instance, (4-chlorophenyl)(4-(4-chlorophenyl)-1H-imidazol-2-yl)methanol was synthesized and characterized. nih.gov

Table 2: Examples of Synthesized Arylethanolimidazole Derivatives

| Derivative | Yield (%) | Melting Point (°C) | Reference |

| (4-Bromophenyl)(4-(4-bromophenyl)-1H-imidazol-2-yl)methanol | 65 | 155–159 | nih.gov |

| (4-Chlorophenyl)(4-(4-chlorophenyl)-1H-imidazol-2-yl)methanol | - | - | nih.gov |

| (4-Fluorophenyl)(4-(4-fluorophenyl)-1H-imidazol-2-yl)methanol | - | - | nih.gov |

| Naphthalen-2-yl(4-(naphthalen-2-yl)-1H-imidazol-2-yl)methanol | - | - | nih.gov |

Reaction Mechanism Elucidation

Understanding the mechanistic pathways of imidazole synthesis is crucial for optimizing reaction conditions and controlling product selectivity.

Mechanistic Pathways of Condensation Reactions

The formation of the imidazole ring often involves a series of condensation and cyclization steps. A widely accepted mechanism for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) is the Debus-Radziszewski synthesis. wikipedia.org This multi-component reaction is believed to proceed in two main stages. First, the dicarbonyl compound condenses with two molecules of ammonia to form a diimine. Subsequently, this diimine condenses with the aldehyde to form the imidazole ring. wikipedia.org However, the exact mechanism is still a subject of investigation. wikipedia.org

Another proposed pathway for imidazole formation involves the condensation of an α-dicarbonyl compound, two molecules of ammonia, and a reactive aldehyde like formaldehyde, which is known as the Radziszewski reaction. researchgate.net Alternative mechanisms, such as the condensation of α-amino hemiaminals with carboxylic acids or the reaction of α-dicarbonyl compounds with ammonia and an amide, have also been considered. researchgate.net

In the context of synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a proposed mechanism involves the reaction of o-phenylenediamine with an aromatic aldehyde. researchgate.netrsc.org The reaction of o-phenylenediamines with phenylacetaldehyde in the presence of sulfur is believed to proceed through the initial formation of 2-benzylbenzimidazoles, which are then oxidized to the final benzimidazol-2-yl(phenyl)methanone product. researchgate.net

Investigation of Selective Formation Pathways

The selective synthesis of specific imidazole isomers or derivatives is a key challenge in synthetic organic chemistry. The reaction between an aromatic aldehyde and o-phenylenediamine can be selectively directed towards the formation of either (1H-benzo[d]imidazol-2-yl)(phenyl)methanone or quinoxaline (B1680401) by carefully choosing the reaction conditions. researchgate.netrsc.org When the reaction is carried out in the presence of N,N-dimethylformamide and sulfur, the benzimidazole derivative is obtained. researchgate.netrsc.org In contrast, conducting the reaction in 1,4-dioxane without sulfur leads to the formation of quinoxaline. researchgate.netrsc.org

This selectivity highlights the critical role of reagents and solvents in directing the reaction pathway. The use of sulfur suggests an oxidative process is involved in the formation of the benzoyl group from the benzyl (B1604629) intermediate. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDEAXMLQQRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956747 | |

| Record name | (1H-Imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35312-62-0, 38353-02-5 | |

| Record name | 1H-Imidazol-2-yl(phenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035312620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1h Imidazol 2 Yl Phenyl Methanone

Kinetic Studies of Synthesis Reactions

Detailed kinetic studies specifically focused on the synthesis of 1H-Imidazol-2-yl(phenyl)methanone are not extensively reported in the available scientific literature. While numerous synthetic methods for imidazole (B134444) derivatives exist, quantitative data on reaction rates, determination of reaction orders, and the evaluation of activation energy parameters for this particular compound are scarce.

However, general principles of imidazole chemistry, particularly acylation reactions, can provide a foundational understanding of the likely kinetic and mechanistic aspects. The synthesis of 2-acyl-imidazoles often involves the reaction of an imidazole substrate with an acylating agent. The kinetics of such reactions are influenced by several factors including the nature of the solvent, the temperature, and the presence of catalysts.

For related compounds, such as 2-acyl-1-methylimidazole, studies have shown that they can be prepared through methods like the aldol (B89426) condensation of 2-acetyl-1-methylimidazole with an appropriate aldehyde. acs.org The rate of these reactions would be dependent on the concentration of the reactants and any catalysts employed.

In the broader context of imidazole catalysis, N-acylimidazoles are recognized as key intermediates in acyl transfer reactions. nih.govnih.gov The formation and subsequent reactions of these intermediates are central to the catalytic cycle. The rate of formation of an N-acylimidazole would be a critical step in these processes. Studies on imidazole catalysis have investigated the hydrolysis of acetyl imidazole, providing insights into the reactivity of the acyl-imidazole bond. nih.gov

While direct kinetic data for the synthesis of this compound is not available in the reviewed literature, a hypothetical kinetic study would likely involve monitoring the concentration of reactants and products over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The data obtained would then be used to determine the rate law and calculate the rate constants. By conducting the reaction at different temperatures, the activation energy (Ea) and other thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) could be determined using the Arrhenius and Eyring equations. Such studies would be invaluable for optimizing reaction conditions and for elucidating the reaction mechanism.

Table 1: Representative Kinetic Data for Related Imidazole Reactions

| Reaction | Reactants | Catalyst/Conditions | Kinetic Parameter | Value | Reference |

| Synthesis of 2-phenyl-1H-benzo[d]imidazole | o-phenylenediamine (B120857), benzaldehyde | Xylose / H₂O, thermal | Overall Reaction Order | 2 | nih.gov |

| Synthesis of 2-phenyl-1H-benzo[d]imidazole | o-phenylenediamine, benzaldehyde | Xylose / H₂O, thermal | Order w.r.t. o-phenylenediamine | 1 | nih.gov |

| Synthesis of 2-phenyl-1H-benzo[d]imidazole | o-phenylenediamine, benzaldehyde | Xylose / H₂O, thermal | Order w.r.t. benzaldehyde | 1 | nih.gov |

It is important to note that the data presented in Table 1 is for the synthesis of a related benzimidazole (B57391) derivative and not this compound. This information is provided for illustrative purposes to indicate the type of data that would be obtained from kinetic studies.

Spectroscopic Characterization and Structural Elucidation of 1h Imidazol 2 Yl Phenyl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton and carbon skeletons can be achieved.

The ¹H NMR spectrum of 1H-Imidazol-2-yl(phenyl)methanone and its derivatives provides characteristic signals for the protons of the imidazole (B134444) ring, the phenyl ring, and the N-H group. The protons on the aromatic and heteroaromatic rings typically resonate in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the ring currents.

The imidazole N-H proton usually appears as a broad singlet at a very downfield chemical shift (often > δ 10.0 ppm), the exact position and broadness of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The two chemically non-equivalent protons of the imidazole ring (at positions 4 and 5) typically appear as distinct signals, often as singlets or doublets depending on the substitution pattern and coupling.

The protons of the phenyl group exhibit complex splitting patterns (multiplets) in the aromatic region. Protons ortho to the carbonyl group are generally shifted further downfield compared to the meta and para protons due to the electron-withdrawing nature of the ketone.

For the related compound, (1H-Imidazol-2-yl)(phenyl)methanol, the precursor to the methanone, the aromatic protons are observed as a multiplet between δ 7.19-7.37 ppm, while the two imidazole ring protons give rise to a singlet at δ 6.85 ppm. The N-H proton is observed as a broad singlet at δ 11.86 ppm in d-DMSO. nih.gov In substituted derivatives, such as (4-Bromophenyl)(phenyl)methanone, the phenyl protons are observed as multiplets in the range of δ 7.49-7.81 ppm. rsc.org

Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| (1H-Imidazol-2-yl)(phenyl)methanol | d-DMSO | 11.86 (s, 1H, N-H), 7.37–7.19 (m, 5H, Ar-H), 6.85 (s, 2H, Imidazole-H), 6.14 (s, 1H, OH), 5.70 (s, 1H, CH) nih.gov |

| (4-Chlorophenyl)(4-(4-chlorophenyl)-1H-imidazol-2-yl)methanol | CDCl₃ | 12.18 (s, 1H, NH), 7.74–7.72 (m, 2H, Ar-H), 7.53 (s, 1H, Imidazole-H), 7.47–7.45 (m, 2H, Ar-H), 7.39–7.33 (m, 4H, Ar-H), 6.37 (s, 1H, OH), 5.77 (s, 1H, CH) nih.gov |

| (4-Bromophenyl)(phenyl)methanone | CDCl₃ | 7.78-7.81 (m, 2H), 7.69-7.71 (m, 2H), 7.62-7.66 (m, 3H), 7.49-7.53 (m, 2H) rsc.org |

| Phenyl(4-(trifluoromethyl)phenyl)methanone | CDCl₃ | 7.89 (d, J = 8.0 Hz, 2H), 7.80-7.82 (m, 2H), 7.75 (d, J = 8.0 Hz, 2H), 7.62-7.65 (m, 1H), 7.49-7.53 (m, 2H) rsc.org |

| (4-Methoxyphenyl)(phenyl)methanone | CDCl₃ | 7.81-7.84 (m, 2H), 7.40-7.46 (m, 2H), 7.54-7.58 (m, 1H), 7.45-7.48 (m, 2H), 6.94-6.97 (m, 2H), 3.88 (s, 3H) rsc.org |

Note: The table includes data for related structures to provide context for the expected spectral features of this compound.

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of the molecule. The most downfield signal in the spectrum of this compound is expected to be the carbonyl carbon (C=O), typically appearing in the range of δ 180-195 ppm. Its exact chemical shift is influenced by conjugation with both the imidazole and phenyl rings.

The carbons of the imidazole ring generally appear in the range of δ 115-150 ppm. The C2 carbon, being attached to two nitrogen atoms and the phenyl-ketone moiety, is the most downfield of the imidazole carbons. The phenyl carbons resonate in the typical aromatic region of δ 125-140 ppm. The ipso-carbon (the carbon attached to the carbonyl group) is usually observed around δ 135-138 ppm.

In the related alcohol, (1H-Imidazol-2-yl)(phenyl)methanol, the C2 carbon of the imidazole ring appears at δ 150.7 ppm, while the aromatic carbons resonate at δ 143.7, 128.4, 127.4, and 126.8 ppm. nih.gov For ketone derivatives like (4-Methoxyphenyl)(phenyl)methanone, the carbonyl carbon is found at δ 195.6 ppm. rsc.org

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| (1H-Imidazol-2-yl)(phenyl)methanol | d-DMSO | 150.7 (C2-Im), 143.7, 128.4, 127.4, 126.8 (Aromatic-C), 70.0 (CH-OH) nih.gov |

| (4-Chlorophenyl)(4-(4-chlorophenyl)-1H-imidazol-2-yl)methanol | CDCl₃ | 151.1, 142.3, 132.2, 130.6, 128.8, 128.7, 128.5, 126.3, 69.2 nih.gov |

| (4-Bromophenyl)(phenyl)methanone | CDCl₃ | 194.6 (C=O), 136.1, 135.3, 131.7, 130.6, 130.5, 128.9, 127.4, 126.5 rsc.org |

| Phenyl(4-(trifluoromethyl)phenyl)methanone | CDCl₃ | 195.6 (C=O), 140.7, 136.7, 133.7, 133.1, 130.2, 130.1, 128.6, 125.4, 125.3 rsc.org |

| (4-Methoxyphenyl)(phenyl)methanone | CDCl₃ | 195.6 (C=O), 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 (OCH₃) rsc.org |

Note: The table includes data for related structures to provide context for the expected spectral features of this compound.

While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. Techniques like COSY, HSQC, and HMBC are instrumental in piecing together the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal correlations between adjacent protons on the phenyl ring, helping to assign the ortho, meta, and para positions. It would also confirm the connectivity between the C4-H and C5-H protons of the imidazole ring if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). It is invaluable for assigning the carbon signals by linking them to the already assigned proton signals. For instance, the signals for C4 and C5 of the imidazole ring can be definitively assigned by their correlation to the corresponding H4 and H5 protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlation). This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the ortho-protons of the phenyl ring to the carbonyl carbon.

Correlations from the imidazole protons (H4 and H5) to the imidazole carbons (C2, C4, C5) and, crucially, to the carbonyl carbon, which confirms the connection between the imidazole ring and the benzoyl moiety.

These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. Its broadness is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and imidazole rings are typically observed just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (ketone) stretching vibration is a key diagnostic peak. For a conjugated ketone like this, the band is expected in the region of 1640-1670 cm⁻¹. This is slightly lower than for a simple aliphatic ketone due to the delocalization of electron density through conjugation with the aromatic and heteroaromatic rings.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of both rings appear in the 1450-1610 cm⁻¹ region. These often appear as a series of sharp to medium intensity bands.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring appear in the 690-900 cm⁻¹ region and can be diagnostic of the substitution pattern.

FT-IR data for the related compound (1H-Imidazol-2-yl)(phenyl)methanol shows bands at 3163 cm⁻¹ (N-H), 3063-3029 cm⁻¹ (Ar-H), and 1610-1451 cm⁻¹ (C=N, C=C). nih.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3200 | N-H stretching (imidazole) | Medium, Broad |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 1670-1640 | C=O stretching (conjugated ketone) | Strong, Sharp |

| 1610-1450 | C=N and C=C stretching (ring) | Medium-Strong |

| 1450-1400 | C-N stretching (ring) | Medium |

| 900-690 | C-H bending (out-of-plane) | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, FT-Raman would be particularly useful for observing vibrations of the carbon skeleton.

Key expected signals include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl and imidazole rings typically give rise to strong and sharp bands in the Raman spectrum. The imidazole ring breathing vibration is often observed near 1260 cm⁻¹. mdpi.com

C-H Vibrations: Aromatic C-H stretching vibrations are also visible, typically around 3060 cm⁻¹.

Carbonyl (C=O) Stretch: The C=O stretch is also Raman active, although it is typically weaker than in the IR spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, a vital tool for exploring the electronic structure of molecules, has been employed to characterize this compound and its analogues. The UV-Vis spectra of these compounds are distinguished by absorption bands that originate from π→π* and n→π* electronic transitions within the molecule's chromophores: the imidazole ring, the phenyl group, and the carbonyl bridge.

For instance, studies on related 2-aroylimidazoles reveal characteristic absorption patterns. A study on 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) dissolved in DMF showed absorption peaks at 340 nm and 406 nm. researchgate.net The absorption band observed at 406 nm is attributed to a π→π* transition. researchgate.net The electronic spectra of various substituted 2-arylbenzimidazoles, which share structural similarities, also exhibit intense absorption bands in the UV region, corresponding to these transitions. mdpi.comresearchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the nature of substituents on both the phenyl and imidazole rings. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima by altering the energy gap between the molecular orbitals.

The general electronic absorption profile for this class of compounds typically shows strong absorptions in the range of 250-400 nm. researchgate.netresearchgate.net These absorptions are primarily due to π→π* transitions within the conjugated system formed by the aromatic rings and the carbonyl group. A weaker absorption band, corresponding to the n→π* transition of the carbonyl group, may also be observed, though it is often obscured by the more intense π→π* bands. The analysis of these spectra is frequently supported by quantum mechanical calculations to assign the observed electronic transitions to specific molecular orbitals. researchgate.netnih.gov

Table 1: Representative UV-Vis Absorption Data for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Transition Type (Assignment) |

|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 406 | π→π* |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340 | π→π* |

Note: This table contains representative data from related compounds to illustrate typical spectral features.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of the elemental composition of this compound and its derivatives. researchgate.netnih.gov This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₈N₂O), HRMS analysis, typically using electrospray ionization (ESI), would confirm the presence of the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or other species. uni.luuni.lu The experimentally measured accurate mass is compared against the theoretically calculated mass for the proposed formula, with a low mass error (typically <5 ppm) confirming the composition. csic.es

Table 2: Predicted HRMS Data for this compound (C₁₀H₈N₂O)

| Adduct | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₉N₂O⁺ | 173.07094 | Data not available |

| [M+Na]⁺ | C₁₀H₈N₂NaO⁺ | 195.05288 | Data not available |

| [M+K]⁺ | C₁₀H₈N₂KO⁺ | 211.02682 | Data not available |

Note: This table is based on predicted values for the specified molecular formula. Observed values would be obtained from experimental analysis. uni.lu

Fragmentation Pattern Analysis

The fragmentation pattern of this compound upon ionization (e.g., by electron impact, EI) provides valuable structural information. The fragmentation pathways of related heterocyclic ketones are well-documented. miamioh.edu For this compound, the most prominent fragmentation is the α-cleavage at the bonds adjacent to the carbonyl group. miamioh.edu

Two primary fragmentation routes are expected:

Cleavage of the phenyl-carbonyl bond: This pathway is less common for aromatic ketones where the charge is stabilized on the aromatic ring.

Cleavage of the imidazole-carbonyl bond: This is the more dominant pathway. It leads to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This fragment is often a base peak or a very intense peak in the mass spectra of benzoyl-substituted compounds. miamioh.edu

The other resulting fragment would be the imidazol-2-yl radical. The imidazole ring itself can undergo further fragmentation, typically involving the loss of small, stable molecules like HCN. nih.gov The fragmentation of 2-alkylbenzimidazoles has been shown to proceed through rearrangement to quinoxalinium ions, indicating that complex rearrangements can occur in these heterocyclic systems. rsc.org Analysis of the mass spectra of related compounds often reveals characteristic losses. For example, the loss of CO (28 Da) from the molecular ion or major fragments is a common feature for carbonyl compounds. miamioh.edunih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 172 | [C₁₀H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | α-cleavage, loss of imidazol-2-yl radical |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Note: This table represents a prediction of the most likely fragmentation patterns based on the analysis of similar structures.

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are definitive for establishing the three-dimensional molecular structure and crystalline properties of this compound.

Single Crystal X-ray Diffraction for Molecular Structure Determination

In the solid state, the crystal packing is stabilized by a network of intermolecular interactions. For this compound, which possesses an N-H group, strong intermolecular hydrogen bonds of the N-H···N type are expected, linking molecules into chains or more complex three-dimensional networks. mdpi.comresearchgate.net Weaker interactions, such as C-H···O, C-H···π, and π-π stacking interactions between the aromatic rings, also play a significant role in the crystal architecture. mdpi.com Analysis of various 2-arylbenzimidazole crystal structures confirms the prevalence of these interactions in building the supramolecular assembly. mdpi.comresearchgate.netmdpi.com

Table 4: Representative Crystallographic Data for a Substituted Imidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6166(7) |

| b (Å) | 10.1262(8) |

| c (Å) | 17.6938(14) |

| β (°) | 98.201(3) |

| Volume (ų) | 1528.1(2) |

| Z (molecules/unit cell) | 4 |

Note: Data is for a related halogen-substituted 2-arylbenzimidazole, illustrating typical crystallographic parameters. mdpi.com

Powder X-ray Diffraction for Crystalline Properties

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline properties of a synthesized sample. The technique is essential for phase identification, assessing sample purity, and characterizing the degree of crystallinity. For this compound, a PXRD pattern of a pure, crystalline sample would exhibit a series of sharp, well-defined peaks at specific diffraction angles (2θ). The position and intensity of these peaks are unique to the compound's specific crystal structure. mdpi.com

This method is crucial for confirming that the bulk material corresponds to the structure determined by single-crystal XRD. It can also be used to identify different polymorphic forms of the compound, which would each produce a distinct PXRD pattern. The absence of a broad, diffuse halo in the diffractogram indicates a high degree of crystallinity and the absence of amorphous content. mdpi.comresearchgate.net

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis of imidazole-containing compounds typically reveals a multi-stage decomposition process. The thermal stability is influenced by the nature and position of substituents on both the imidazole and phenyl rings, as well as by the presence of coordinated metal ions.

Research Findings from Related Compounds:

Studies on various imidazole and benzimidazole (B57391) derivatives indicate that their decomposition often begins at temperatures above 200°C. For instance, research on imidazoline (B1206853) derivatives has shown initial decomposition temperatures (T10, corresponding to 10% weight loss) in the range of 238-279°C, with 50% weight loss (T50) occurring between 291-340°C.

In a study involving a palladium(II) complex with a (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand, TGA was utilized to characterize its thermal stability, underscoring the relevance of this technique for such molecules.

Another investigation on phenanthroimidazole-based fluorescent emitters reported decomposition temperatures at 5% weight loss (Td) of 304°C and 350°C for two different derivatives, highlighting the significant impact of molecular structure on thermal stability. researchgate.net

The thermal decomposition of metal complexes of imidazole derivatives often occurs in distinct steps, corresponding to the loss of ligands and subsequent decomposition of the organic framework. For example, iron(III) complexes of a Schiff base derived from 4-aminoantipyrine (B1666024) and glyoxal (B1671930) show multi-stage decomposition, with the loss of the ligand molecules occurring at specific temperature ranges.

While detailed experimental data for this compound is not available, the following table illustrates a typical format for presenting TGA data for related compounds, based on the available literature for analogous structures.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Imidazole Derivatives

| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) |

| Derivative A | 1 | 200 - 350 | 45 |

| 2 | 350 - 500 | 30 | |

| Residue | > 500 | 25 | |

| Derivative B | 1 | 250 - 400 | 55 |

| 2 | 400 - 600 | 20 | |

| Residue | > 600 | 25 |

Note: The data in this table is representative and intended to illustrate the typical information obtained from a TGA experiment for imidazole derivatives. It does not represent experimental data for this compound.

The analysis of these related compounds suggests that this compound would likely exhibit good thermal stability, with decomposition initiating at elevated temperatures. The precise decomposition profile would be dependent on the specific experimental conditions, such as the heating rate and atmosphere (e.g., inert or oxidative). Further experimental investigation is required to determine the specific thermal decomposition pathway and associated kinetics for this compound and its derivatives.

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Imidazole (B134444) Ring

The imidazole ring in 1H-Imidazol-2-yl(phenyl)methanone is a key site of reactivity. It contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-1) that bears a hydrogen atom, and the other is a pyridine-type nitrogen (N-3) with a lone pair of electrons. This configuration makes the imidazole ring susceptible to both electrophilic and nucleophilic attacks. globalresearchonline.netresearchgate.net

The N-1 position of the imidazole ring is acidic and can be deprotonated by a base, making it a nucleophilic center. This allows for N-alkylation and N-acylation reactions. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium hydroxide (B78521) or sodium hydride in solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). lookchem.comciac.jl.cnresearchgate.net While specific examples for this compound are not extensively documented, this is a general and efficient method for the N-functionalization of imidazoles. lookchem.com Similarly, N-acylation can occur, for example, with benzoyl chloride. uobabylon.edu.iq

The imidazole ring is also susceptible to electrophilic substitution, being more reactive than benzene, pyrrole, and other five-membered heterocyclic rings like pyrazole (B372694) or thiazole. globalresearchonline.netvaia.com Electrophilic attack generally occurs at the C-4 or C-5 positions, as these positions are more electron-rich. globalresearchonline.net Reactions such as nitration and halogenation are characteristic electrophilic substitution reactions of the imidazole ring. uobabylon.edu.iq For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved with reagents like bromine in chloroform. uobabylon.edu.iq

Below is a table summarizing potential reactions at the imidazole ring:

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base (e.g., KOH, NaH), Solvent (e.g., DMF, THF) | N-alkylated this compound |

| N-Acylation | Acyl halide (e.g., Benzoyl chloride), Base | N-acylated this compound |

| Nitration | HNO₃, H₂SO₄ | 4(5)-Nitro-1H-imidazol-2-yl(phenyl)methanone |

| Halogenation | Halogen (e.g., Br₂), Solvent (e.g., Chloroform) | 4,5-Dihalo- or 2,4,5-trihalo-1H-imidazol-2-yl(phenyl)methanone |

Reactivity of the Phenyl Moiety

The phenyl group in this compound is directly attached to the electron-withdrawing carbonyl group. This carbonyl group deactivates the phenyl ring towards electrophilic aromatic substitution reactions, making it less reactive than benzene. youtube.com The deactivating nature of the benzoyl group directs incoming electrophiles primarily to the meta-position. thermofisher.com

Typical electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation are generally not favorable on such deactivated rings. wikipedia.orgyoutube.com However, under harsh conditions, reactions like nitration and halogenation can occur. For nitration, a mixture of nitric acid and sulfuric acid would be required, and the nitro group would be expected to add at the meta-position of the phenyl ring. thermofisher.com Similarly, halogenation, for instance with a halogen in the presence of a Lewis acid catalyst, would also be directed to the meta-position. studymind.co.uklibretexts.org

The following table outlines potential reactions at the phenyl moiety:

| Reaction Type | Reagents and Conditions | Expected Product |

| Nitration | HNO₃, H₂SO₄ (harsher conditions) | (1H-Imidazol-2-yl)(3-nitrophenyl)methanone |

| Halogenation | Halogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | (1H-Imidazol-2-yl)(3-halophenyl)methanone |

Transformations at the Ketone Bridge

The ketone bridge is a highly reactive site in this compound, susceptible to a variety of nucleophilic addition reactions. nih.gov

A common transformation is the reduction of the ketone to a secondary alcohol, (1H-Imidazol-2-yl)(phenyl)methanol. This can be readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net

The carbonyl group can also undergo addition reactions with organometallic reagents such as Grignard reagents. The reaction with a Grignard reagent (e.g., an alkyl or aryl magnesium halide) would lead to the formation of a tertiary alcohol after acidic workup. beilstein-journals.org

Furthermore, the ketone can be converted into an alkene through the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form a new carbon-carbon double bond, replacing the carbonyl oxygen. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Another potential transformation is the Knoevenagel condensation, where the ketone reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile) in the presence of a weak base to form a new carbon-carbon double bond. thermofisher.comnih.govrsc.org

Here is a summary of potential transformations at the ketone bridge:

| Reaction Type | Reagents and Conditions | Expected Product |

| Reduction | NaBH₄, Solvent (e.g., Methanol) | (1H-Imidazol-2-yl)(phenyl)methanol |

| Grignard Reaction | Grignard reagent (R-MgX), Acidic workup | Tertiary alcohol derivative |

| Wittig Reaction | Wittig reagent (Ph₃P=CHR), Solvent | Alkene derivative |

| Knoevenagel Condensation | Active methylene compound, Weak base | α,β-unsaturated compound |

Electrophilic and Nucleophilic Character of the Compound

The electrophilic and nucleophilic character of this compound is determined by the distribution of electron density across the molecule. Computational studies, such as the analysis of the Molecular Electrostatic Potential (MESP), provide insights into the reactive sites. nih.govresearchgate.netresearchgate.net

Nucleophilic Centers: The primary nucleophilic centers of the molecule are the nitrogen atoms of the imidazole ring. The pyridine-type nitrogen (N-3) has a lone pair of electrons that is readily available for donation to electrophiles. globalresearchonline.net The deprotonated N-1 anion is also a strong nucleophile. MESP maps of similar imidazole-containing compounds show regions of negative electrostatic potential around these nitrogen atoms, indicating their nucleophilicity. nih.govresearchgate.net The oxygen atom of the carbonyl group also possesses lone pairs and can act as a nucleophile, particularly in coordination with Lewis acids.

Electrophilic Centers: The most significant electrophilic center is the carbon atom of the carbonyl group. The polarization of the C=O bond due to the higher electronegativity of oxygen makes the carbon atom electron-deficient and susceptible to attack by nucleophiles. MESP analyses show a region of positive electrostatic potential around the carbonyl carbon. nih.gov The hydrogen atom attached to the N-1 of the imidazole ring is acidic and can be considered an electrophilic site, especially in the presence of a base. globalresearchonline.net The carbon atoms of the imidazole and phenyl rings can also act as electrophilic centers, particularly in the context of nucleophilic aromatic substitution, although this is less common for the phenyl ring unless activated by strong electron-withdrawing groups. globalresearchonline.net

Coordination Chemistry and Ligand Design for 1h Imidazol 2 Yl Phenyl Methanone Derivatives

Role as a Ligand in Metal Complex Formation

1H-Imidazol-2-yl(phenyl)methanone and its derivatives are recognized for their potential to act as versatile ligands in the formation of metal complexes. The imidazole (B134444) ring, a key component of many metalloproteins, offers a primary coordination site through its nitrogen atoms. The specific derivative, bis(4-(1H-imidazol-1-yl)phenyl)methanone, has been shown to assemble into complexes with various metal ions. researchgate.net The presence of both a flexible ketone group and imidazole rings in these types of ligands allows for a range of coordination possibilities, making them valuable in the design of coordination polymers and discrete metal complexes with interesting structural features and properties. researchgate.netnih.gov

The imidazole moiety can act as a monodentate ligand, or in the case of deprotonation, can serve as a bridging ligand. researchgate.net The coordination versatility of imidazole derivatives is further highlighted by their ability to form complexes with diverse structural features and biological activities. nih.gov The design of these ligands can be tailored to introduce specific electronic and structural features into the resulting metal complexes. researchgate.net For instance, the incorporation of phenyl and ketone groups can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the metal complex.

Synthesis of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Fe(III), Ag(I), Cd(II))

The synthesis of transition metal complexes with this compound derivatives often involves the reaction of the ligand with a corresponding metal salt under various conditions. Solvothermal methods have been successfully employed for the synthesis of complexes with bis(4-(1H-imidazol-1-yl)phenyl)methanone. researchgate.net

For example, a Zinc(II) coordination polymer with the formula [Zn(hfac)2(L¹)]n, where L¹ is bis(4-(1H-imidazol-1-yl)phenyl)methanone, has been synthesized. researchgate.net Similarly, Manganese(II) and Zinc(II) complexes with the same ligand have been prepared under solvothermal conditions, yielding Mn(H2O)4(L¹)22 and {[Zn(L¹)(bz)2]}n respectively. researchgate.net

The synthesis of Cobalt(II) complexes with other imidazole derivatives has been achieved by reacting cobalt carbonate with methacrylic acid and the respective imidazole derivative. nih.gov Copper(II) complexes with various imidazole derivatives have also been synthesized, often resulting in mononuclear or binuclear species depending on the reaction conditions. mdpi.com For instance, the reaction of aryl imidazo[4,5f] Current time information in Bangalore, IN.nih.govphenanthrolines with Cu(NO₃)₂ leads to the formation of Cu(II) complexes of the type [Cu(L)(NO₃)₂]. nih.gov

Novel fluorescent Zinc(II) complexes have been prepared by reacting ZnCl₂ with imidazole-based ligands in methanol (B129727) under reflux. mdpi.com The synthesis of Palladium(II) complexes with derivatives of 2-(1H-imidazol-2-yl)pyridine has also been reported. researchgate.net While specific synthetic procedures for all the listed metals with this compound are not detailed in the available literature, the general methodologies applied to its derivatives provide a solid foundation for such synthetic endeavors.

Elucidation of Ligand Bonding Modes (e.g., monodentate, bidentate, tridentate)

The bonding mode of this compound and its derivatives in metal complexes is a critical aspect of their coordination chemistry. These ligands can exhibit a variety of coordination modes, largely dependent on the nature of the metal ion, the reaction conditions, and the specific structure of the ligand itself.

In many instances, imidazole-based ligands act as monodentate ligands, coordinating to the metal center through one of the nitrogen atoms of the imidazole ring. This is a common bonding mode observed in numerous metal complexes. researchgate.net

Furthermore, more complex derivatives can exhibit tridentate bonding. For example, a synthesized Schiff base ligand derived from 2-aminobenzenethiol and phenyl(pyridin-2-yl)methanone behaves as a monobasic tridentate ligand, coordinating to Cu(II) through the pyridine-N, azomethine-N, and benzenethiol-S atoms. researchgate.net This highlights the potential for designing multidentate ligands based on the imidazole-phenyl-methanone scaffold.

The table below summarizes the observed bonding modes for some related imidazole-based ligands.

| Ligand Type | Bonding Mode(s) | Metal Ion(s) | Reference(s) |

| Imidazole | Monodentate, Bridging | Various | researchgate.net |

| 2-(1H-imidazol-2-yl)pyridine derivatives | Bidentate (chelating) | Pd(II) | researchgate.net |

| Schiff base from phenyl(pyridin-2-yl)methanone | Tridentate | Cu(II) | researchgate.net |

Analysis of Coordination Geometries (e.g., tetrahedral, octahedral)

The coordination geometry of the metal center in complexes with this compound derivatives is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands. The most commonly observed geometries are tetrahedral and octahedral.

Octahedral geometry is prevalent in many complexes where the metal ion is six-coordinate. For instance, in the complex Mn(H2O)4(L¹)22, where L¹ is bis(4-(1H-imidazol-1-yl)phenyl)methanone, the Mn(II) ion exhibits a distorted octahedral geometry, being coordinated to four water molecules and two nitrogen atoms from two different L¹ ligands. researchgate.net Similarly, Ni(II) complexes with imidazol-2-ylidene-N′-phenylurea ligands also adopt a distorted octahedral geometry. ias.ac.in Copper(II) complexes with various imidazole derivatives frequently display slightly distorted octahedral geometries. mdpi.com

Tetrahedral geometry is typically found in complexes with a four-coordinate metal center. In the complex {[Zn(L¹)(bz)2]}n, the Zn(II) ion is four-coordinated by two oxygen atoms from two benzoate (B1203000) ligands and two nitrogen atoms from two L¹ ligands, resulting in a tetrahedral environment. researchgate.net Zinc(II) complexes derived from 4-phenyl-1-octyl-1H-imidazole also feature a distorted tetrahedral environment around the zinc(II) ion. mdpi.com

The following table provides examples of coordination geometries observed in complexes with a derivative of this compound.

| Metal Ion | Ligand | Coordination Geometry | Reference(s) |

| Mn(II) | bis(4-(1H-imidazol-1-yl)phenyl)methanone | Distorted Octahedral | researchgate.net |

| Zn(II) | bis(4-(1H-imidazol-1-yl)phenyl)methanone | Tetrahedral | researchgate.net |

| Ni(II) | Imidazol-2-ylidene-N′-phenylurea | Distorted Octahedral | ias.ac.in |

| Cu(II) | Various Imidazole Derivatives | Distorted Octahedral | mdpi.com |

| Zn(II) | 4-phenyl-1-octyl-1H-imidazole | Distorted Tetrahedral | mdpi.com |

Spectroscopic and Electrochemical Characterization of Metal Complexes

A variety of spectroscopic and electrochemical techniques are employed to characterize metal complexes of this compound derivatives, providing crucial information about their structure, bonding, and electronic properties.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the imidazole ring and the carbonyl group upon complexation can indicate their involvement in bonding. For instance, in Ni(II) complexes with imidazol-2-ylidene-N′-phenylurea, the coordination through the carbonyl oxygen is confirmed by IR spectroscopy. ias.ac.in

UV-Visible Spectroscopy provides insights into the electronic transitions within the complex and helps in determining the coordination geometry of the metal ion. The electronic spectra of Cu(II) complexes with imidazole-containing ligands have been used to suggest a square planar geometry around the Cu(II) ion. researchgate.net The photophysical properties, including UV-Vis absorption and photoluminescence, of fluorescent zinc(II) complexes with imidazole-based ligands have also been extensively studied. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra can confirm the structure of the ligands and provide information about the coordination environment. For example, the formation of a novel 1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.mdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole has been confirmed using ¹H and ¹³C NMR techniques. nih.gov

Electrochemical Studies , such as cyclic voltammetry, are used to investigate the redox behavior of the metal complexes. The redox properties of Cu(II) complexes with aryl-1H-imidazole[4,5f] Current time information in Bangalore, IN.nih.govphenanthroline ligands have been studied to understand their electronic characteristics. nih.gov

The table below summarizes the characterization techniques used for related imidazole-based metal complexes.

| Technique | Information Obtained | Example Complex Type | Reference(s) |

| IR Spectroscopy | Ligand coordination | Ni(II) with imidazol-2-ylidene-N′-phenylurea | ias.ac.in |

| UV-Visible Spectroscopy | Coordination geometry, electronic transitions | Cu(II) with imidazole-containing Schiff bases | researchgate.net |

| NMR Spectroscopy | Solution structure of diamagnetic complexes | Diamagnetic imidazole derivatives | nih.gov |

| X-ray Crystallography | Solid-state structure, bond parameters | Ni(II) and Zn(II) complexes | researchgate.netias.ac.in |

| Cyclic Voltammetry | Redox behavior | Cu(II) with aryl-1H-imidazole[4,5f] Current time information in Bangalore, IN.nih.govphenanthroline | nih.gov |

Catalytic Applications of 1h Imidazol 2 Yl Phenyl Methanone and Its Metal Complexes

Homogeneous Catalysis

There is currently no available research specifically investigating the use of 1H-Imidazol-2-yl(phenyl)methanone or its metal complexes as homogeneous catalysts. The scientific literature provides extensive information on other imidazole-based systems, such as those derived from 1H-imidazole-4,5-dicarboxylic acid, which have been functionalized to create NHC-Pd(II) metallosurfactants for reactions in aqueous media. These catalysts have shown activity in reduction and Suzuki-Miyaura cross-coupling reactions. However, direct analogues or applications of this compound in this context have not been documented.

Heterogeneous Catalysis

Similarly, a review of the literature does not yield any studies on the application of this compound or its complexes in heterogeneous catalysis. While the immobilization of imidazole-containing catalysts on solid supports is a known strategy to enhance recyclability and stability, there are no specific examples involving the title compound. Research in this area tends to focus on other functionalized imidazoles or benzimidazoles.

Electrocatalytic Activity (e.g., modified electrodes)

No specific research has been found detailing the electrocatalytic activity of electrodes modified with this compound. The field of electrocatalysis does utilize organic molecules, including those with nitrogen heterocycles, for applications such as in lithium-sulfur batteries to mediate redox reactions. However, the performance and application of the specific compound this compound in this capacity have not been explored.

Development of Novel Catalytic Systems

The development of novel catalytic systems based on this compound is an area with significant potential but remains unexplored. The synthesis of the related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, has been reported, but its catalytic applications were not the focus of these studies. The synthesis of various other imidazole (B134444) derivatives for a range of applications, from medicinal chemistry to materials science, is prevalent, yet the leap to developing catalytic systems from this compound has not been taken.

Advanced Research Directions and Future Perspectives

Rational Design of Novel Derivatives for Targeted Molecular Interactions

The rational design of new molecules based on the 1H-Imidazol-2-yl(phenyl)methanone core is a key area of research aimed at achieving highly specific interactions with biological targets. This approach moves beyond random screening by using structural information of both the scaffold and its target to design derivatives with enhanced potency and selectivity.

Researchers have designed and synthesized derivatives of (1H-imidazol-2-yl)(phenyl)methanone to explore their therapeutic potential. acs.org This deliberate design process is crucial in medicinal chemistry for developing ligands that can selectively act on specific multiple targets. acs.org For instance, the core structure is related to the uncyclized tautomer of mazindol, a compound with modest affinity for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. cam.ac.uk This relationship provides a foundational concept for designing new triple reuptake inhibitors, which are of interest in treating psychiatric disorders. acs.orgcam.ac.uk The design strategy often involves combining a known pharmacophore with the imidazole-ketone scaffold to create hybrid molecules with dual or multiple activities. cam.ac.uk

Computational Modeling for Predicting Reactivity and Biochemical Target Engagement

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the chemical behavior and biological activity of this compound and its derivatives. These models provide insights into molecular structure, electronic properties, and reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

DFT calculations can identify reactive sites within the molecule by analyzing the electron distribution and local kinetic-energy density. durham.ac.uk For this compound, the carbonyl carbon (C=O) exhibits high electrophilicity, making it a prime site for nucleophilic attack. durham.ac.uk Computational studies on related metal complexes containing imidazole-based ligands have been used to elucidate their electronic and molecular structures, which is crucial for understanding their catalytic potential and reactivity. scielo.brdp.tech Such calculations can predict how structural modifications, like adding substituents to the phenyl ring, will alter the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets. durham.ac.uk

Table 1: Predicted Reactivity Sites and Computational Findings

| Computational Method | Key Finding | Implication | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | The carbonyl carbon shows a high Fukui index (> 0.25), indicating significant electrophilicity. | Predicts susceptibility to nucleophilic substitution reactions at the carbonyl group. | durham.ac.uk |

| DFT on Metal Complexes | Elucidation of electronic and molecular structure of coordination compounds. | Helps in understanding and designing novel catalysts and materials. | dp.tech |

| Molecular Orbital (MO) Analysis | Analysis of HOMO-LUMO energy gaps in related metal complexes. | Predicts electronic absorption properties and potential for optoelectronic applications. | acs.org |

Exploration of Sustainable and Green Synthetic Pathways

The chemical industry is increasingly shifting towards sustainable and environmentally benign manufacturing processes. For the synthesis of this compound and its derivatives, research is focused on green chemistry principles, such as the use of safer solvents, reduced energy consumption, and the development of highly efficient, low-waste reactions.

One of the most promising approaches is the adoption of continuous flow chemistry. acs.orgcam.ac.ukdurham.ac.ukscielo.br Flow synthesis offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and the ability to operate at high temperatures and pressures, which can dramatically reduce reaction times. acs.orgscielo.br For example, the synthesis of related 1H-4-substituted imidazoles has been achieved in residence times of only 2 to 5 minutes in a flow reactor, compared to many hours in boiling xylene required for batch processes. acs.org Microwave-assisted synthesis is another green technique being explored, which can also accelerate reaction rates and improve yields for imidazole (B134444) derivatives. researchgate.net These modern methods facilitate a more efficient and scalable production of these important heterocyclic compounds. acs.org

Table 2: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Traditional Batch Synthesis | High-boiling solvents (e.g., xylene), long reaction times (hours). | Well-established procedures. | acs.org |

| Continuous Flow Synthesis | Elevated temperature and pressure, short residence times (minutes). | Improved safety, scalability, speed, and purity. | acs.orgscielo.br |

| Microwave-Assisted Synthesis | Rapid heating to reaction temperature. | Significant reduction in reaction time, often higher yields. | researchgate.net |

| Biocatalytic Synthesis | Use of enzymes, mild conditions. | High selectivity, environmentally friendly. | dp.technih.govacs.org |

Investigation of Novel Catalytic Systems and Processes

The development of novel catalytic systems is crucial for creating more efficient and selective methods for synthesizing and functionalizing the this compound scaffold. Research in this area focuses on metal-catalyzed cross-coupling and C-H activation reactions, which allow for the precise modification of the core structure.

Recent studies have reported the use of Iridium(III) catalysts for the direct ortho-C–H amidation of 2-aroylimidazole derivatives. acs.orgresearchgate.netresearchgate.net This process allows for the introduction of nitrogen-containing functional groups onto the phenyl ring with high regioselectivity, using the imidazole moiety as a directing group. researchgate.netresearchgate.net Such C-H functionalization reactions are highly atom-economical and represent a significant advancement over traditional multi-step synthetic routes. Furthermore, palladium catalysts are employed in Suzuki coupling reactions to form C-C bonds with related structures. google.com The imidazole-ketone structure itself can act as a ligand in transition metal complexes, opening avenues for its use in designing new catalysts for various chemical transformations, including nitrogen fixation. scielo.br

Understanding Complex Biochemical Interaction Networks

A significant frontier in the study of this compound is mapping its interactions within complex biological systems. This involves identifying its direct molecular targets and understanding the downstream effects on biochemical pathways and interaction networks.

The compound is known to interact with a variety of biomolecules, which can influence enzymatic activity and gene expression. durham.ac.uk A key area of investigation is its interaction with cytochrome P450 enzymes, which are critical for drug metabolism. durham.ac.uk As previously mentioned, the scaffold is structurally related to mazindol, an inhibitor of monoamine transporters (SERT, NET, DAT), suggesting that derivatives could be developed to modulate neurotransmitter reuptake for treating depression and other neurological conditions. acs.orgcam.ac.uk Other research has pointed to derivatives of this class acting as orexin (B13118510) receptor modulators, which are targets for sleep and wakefulness disorders. acs.orgvdoc.pub Elucidating these complex interactions is essential for understanding the full therapeutic potential and mechanism of action of this class of compounds.

Table 3: Potential Biological Targets of this compound and Related Derivatives

| Biological Target | Observed Interaction/Potential Role | Therapeutic Area | Reference |

|---|---|---|---|

| Cytochrome P450 Enzymes | Enzyme inhibition. | Drug Metabolism | durham.ac.uk |

| SERT, NET, DAT | Inhibition of neurotransmitter reuptake (observed with tautomer mazindol). | Psychiatric Disorders (e.g., Depression) | cam.ac.uk |

| Orexin Receptors | Modulation of receptor activity. | Sleep Disorders, Addiction | acs.orgvdoc.pub |

| Heme Oxygenase | Inhibition (observed with related 1-(1H-imidazol-1-yl)-4-phenylbutanes). | Inflammation, Cellular Stress | researchgate.net |

Strategies for Structural Modification to Enhance Specific Molecular Recognition

To improve the affinity and selectivity of this compound-based compounds for their biological targets, researchers employ various strategies for structural modification. These modifications are guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity.

Development of Advanced Spectroscopic Probes based on the Compound

The unique structure of this compound makes it a candidate for development into advanced spectroscopic probes. While this is an emerging area, the core's properties suggest potential for creating fluorescent or other labeled derivatives to visualize and quantify biological processes in real-time.

Fluorescent probes are invaluable tools in biomedical research. Assays like the Fluorescent Imaging Plate Reader (FLIPR) are used to study the effects of compounds on cellular targets, such as orexin receptors, by measuring changes in fluorescence. google.comvdoc.pub Although the target compound itself is not yet established as a probe, its scaffold could be chemically modified by introducing fluorophores or environmentally sensitive dyes. Such a strategy would create novel tools to directly study its binding to targets like cytochrome P450 or neurotransmitter transporters. A patent has mentioned the use of a fluorescent dye in conjunction with related compounds, indicating the relevance of this technology in the field. google.com The development of such probes would represent a significant step forward, enabling detailed mechanistic studies and high-throughput screening of new derivatives.

Q & A

Q. What are the standard synthetic routes for 1H-Imidazol-2-yl(phenyl)methanone, and how do reaction conditions influence product selectivity?

Methodological Answer: The compound is typically synthesized via condensation reactions between aromatic aldehydes and o-phenylenediamine. Key factors include solvent choice, catalysts, and additives:

- With sulfur and DMF : Forms this compound via C–N bond formation.

- Without sulfur in 1,4-dioxane : Favors quinoxaline derivatives instead .

- Alternative routes : Schiff base intermediates (e.g., using 2-aminophenol and imidazole carboxaldehyde) yield structurally related imidazole derivatives under acidic reflux conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data markers should researchers prioritize?

Methodological Answer:

- 1H NMR : Prioritize aromatic proton signals (δ 7.6–8.6 ppm for phenyl and imidazole protons) and exchangeable NH protons (δ ~13.6 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 281.0967 for hydroxyl derivatives) .

- HPLC : Monitor purity (>95% for bioactive derivatives) using retention times (e.g., 3.54–6.40 minutes under specified conditions) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?

Methodological Answer:

- Control sulfur stoichiometry : Excess sulfur in DMF suppresses quinoxaline formation by promoting selective cyclization .

- Temperature modulation : Reflux at 80–100°C in polar aprotic solvents (e.g., DMF) enhances imidazole ring closure .

- Catalyst screening : Lewis acids (e.g., AlCl3) or acetic acid improve yields in Schiff base reactions by stabilizing intermediates .

Q. What strategies resolve contradictions in reported NMR chemical shifts for derivatives of this compound?

Methodological Answer:

- Solvent standardization : Use DMSO-d6 for consistent NH proton detection, as residual water in CDCl3 may obscure signals .

- Dynamic effects : Account for tautomerism (e.g., 4- vs. 5-substituted imidazole isomers) by analyzing splitting patterns and integrating 2D NMR (COSY, HSQC) .

- Cross-validate with XRD : Compare experimental δ values with crystallographic data (e.g., bond lengths in Acta Crystallographica reports) .

Q. What computational methods validate the electronic properties of this compound, and how do they correlate with experimental observations?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing substituents (e.g., -CF3) lower LUMO energy, enhancing electrophilicity .

- Correlation-energy models : Use Colle-Salvetti-type functionals to simulate NMR chemical shifts, validated against experimental δ values .